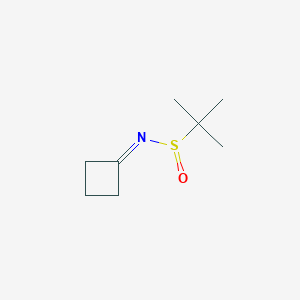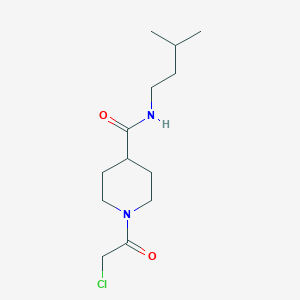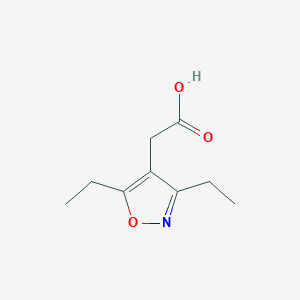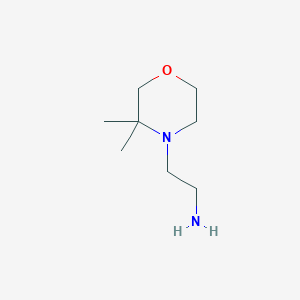
ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate
Overview
Description
Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, also known as ethyl 2-chloro-4-phenoxyacetamidate, is a synthetic compound that is used for a variety of applications in scientific research. It is an acetamidate derivative of 4-chlorophenoxyacetic acid, and has been used as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as a substrate in enzyme-catalyzed reactions. It has also been used in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate: is a compound that can be pivotal in the field of medicinal chemistry. Its structure suggests potential for interaction with various biological targets. The presence of the 4-chlorophenoxy moiety could be exploited for designing receptor-specific drugs, considering its structural similarity to known bioactive compounds .
Synthesis of Biologically Active Molecules
The compound’s acetamido group is a functional handle that can be used to synthesize a wide range of biologically active molecules. It can serve as a precursor for the synthesis of chalcone, indole, and quinoline derivatives, which are known for their diverse pharmacological activities .
Agricultural Chemistry
In agriculture, compounds like ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate could be investigated for their potential use as growth regulators or pesticides. The phenoxy and acetate groups are commonly found in herbicides and could affect plant hormone pathways .
Material Science
This compound could also find applications in material science, particularly in the synthesis of novel polymers or coatings. Its molecular structure allows for the possibility of creating materials with specific properties, such as increased durability or chemical resistance .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in chromatographic methods or spectrometry. Its unique structure could help in the development of new analytical techniques for detecting similar organic compounds .
Chemical Synthesis Optimization
The compound’s structure provides opportunities for exploring new synthetic routes or improving existing ones. Researchers could focus on optimizing the synthesis of this compound to increase yield, reduce costs, or enhance purity .
properties
IUPAC Name |
ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVRWHKAUBKLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




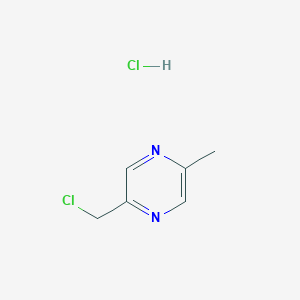



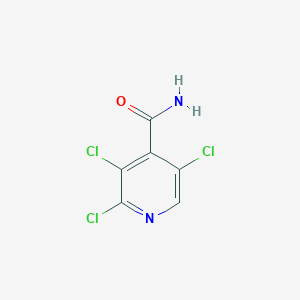

![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)
